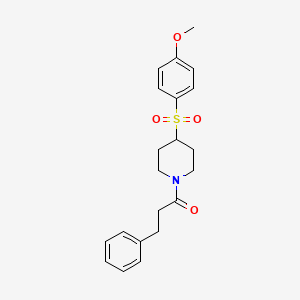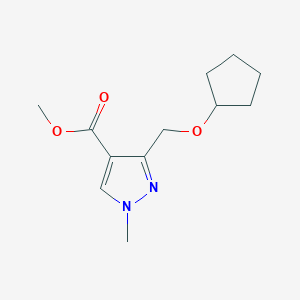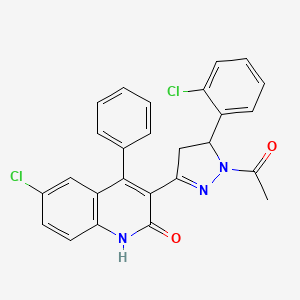
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products . The molecule also contains a sulfonyl group attached to the piperidine ring, a methoxyphenyl group, and a phenylpropanone moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the piperidine ring could be formed through a cyclization reaction . The sulfonyl group could be introduced through a sulfonation reaction . The methoxyphenyl and phenylpropanone moieties could be introduced through various carbon-carbon bond-forming reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring is a six-membered ring containing one nitrogen atom . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms . The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (an oxygen atom single-bonded to a methyl group) attached .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperidine ring could undergo reactions at the nitrogen atom . The sulfonyl group could undergo reactions at the sulfur or oxygen atoms . The methoxyphenyl and phenylpropanone moieties could undergo various carbon-carbon bond-forming reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfonyl and methoxy groups could increase its solubility in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on the intermolecular forces present in the compound, which in turn depend on its exact structure .Applications De Recherche Scientifique
Synthesis and Chemical Applications
One significant application of compounds related to "1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one" is in the synthesis of phenylpropanoid esters, which are crucial in medicinal chemistry. A study demonstrated a one-pot process for preparing various phenylpropanoid esters, highlighting the compound's role in efficient and environmentally friendly synthesis methods (Wang et al., 2011).
Pharmaceutical Development
In pharmaceutical research, derivatives of "1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one" have been explored for their potential in drug development. For example, a study on the strategy for controlling polymorphism of a specific compound (ASP3026) and monitoring solution structures via Raman Spectroscopy provided insights into the design of solid formulations for novel inhibitors (Takeguchi et al., 2015).
Biological Activity
Compounds structurally related to "1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one" have been investigated for their biological activities. A notable example includes the study of novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists, indicating the potential for therapeutic applications in treating metabolic disorders (Hu et al., 2001).
Material Science
In the context of material science, the compound's derivatives have been examined for their properties and applications. For instance, the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists demonstrated the compound's versatility in developing new materials with potential biomedical applications (Sonda et al., 2004).
Mécanisme D'action
The mode of action of a compound generally involves its interaction with specific biological targets, such as proteins or enzymes. This interaction can lead to changes in the function of these targets, which can have downstream effects on various biochemical pathways within the body. The specific targets and pathways affected can vary widely depending on the structure of the compound and its chemical properties .
Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The action environment can refer to various factors that can influence a drug’s action, efficacy, and stability. These can include physiological conditions (such as pH and temperature), the presence of other substances (such as other drugs or food), and individual patient factors (such as age, sex, and genetic factors) .
Propriétés
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-26-18-8-10-19(11-9-18)27(24,25)20-13-15-22(16-14-20)21(23)12-7-17-5-3-2-4-6-17/h2-6,8-11,20H,7,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAZBSILKMEJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)
![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2936492.png)
![3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2936493.png)
![Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2936497.png)
![(E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one](/img/structure/B2936498.png)
![1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione](/img/structure/B2936501.png)
